molecular formula C17H25FN2O B4722803 1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine

1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine

Cat. No. B4722803
M. Wt: 292.4 g/mol
InChI Key: BVMNUZQTEZAVSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine, also known as EFDP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. EFDP belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The exact mechanism of action of 1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine is not yet fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. 1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine has also been found to have an effect on the activity of ion channels, including voltage-gated sodium and calcium channels.
Biochemical and Physiological Effects:
1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins. 1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine has also been found to have an analgesic effect by inhibiting the activity of voltage-gated sodium channels. In addition, 1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine has been shown to have an anticonvulsant effect by modulating the activity of GABA receptors.

Advantages and Limitations for Lab Experiments

1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. 1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine has also been found to have low toxicity, making it safe for use in animal studies. However, 1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. 1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine also has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine has several potential future directions for scientific research. It has been found to have promising therapeutic applications for the treatment of cognitive disorders, inflammation, and pain. Further research is needed to fully understand the mechanism of action of 1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine and to identify its potential therapeutic targets. In addition, future studies could focus on optimizing the synthesis and purification of 1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine to improve its effectiveness in lab experiments. Finally, 1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine could be used as a starting point for the development of new piperazine derivatives with improved pharmacological properties.

Scientific Research Applications

1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and anticonvulsant properties. 1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine has also been shown to have a positive effect on memory and learning, making it a potential candidate for the treatment of cognitive disorders.

properties

IUPAC Name

2-ethyl-1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O/c1-3-15(4-2)17(21)20-10-8-19(9-11-20)13-14-6-5-7-16(18)12-14/h5-7,12,15H,3-4,8-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMNUZQTEZAVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCN(CC1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.